Isobutamben
Overview
Description
Isobutamben, also known as isobutyl 4-aminobenzoate, is a local anesthetic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It is commonly used for its anesthetic properties, particularly in topical applications.
Mechanism of Action
Target of Action
Isobutamben, like its analog butamben, primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues to the spinal cord, contributing to the sensation of pain .
Mode of Action
This compound acts by inhibiting these voltage-gated calcium channels . This inhibition is thought to cause a disturbance in the channel kinetics acceleration . It is also reported that this compound is an inhibitor of the sodium channels and a delayed rectifier of potassium currents . These actions result in the blocking of nerve impulse transmission, leading to a numbing effect or local anesthesia .
Biochemical Pathways
This disruption prevents the initiation and propagation of action potentials, thereby blocking the transmission of pain signals .
Pharmacokinetics
Metabolism and excretion would depend on the specific chemical structure of the drug .
Result of Action
The primary result of this compound’s action is local anesthesia or a numbing effect at the site of administration. By blocking nerve impulse transmission, it prevents the sensation of pain from being communicated to the central nervous system .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors These can include temperature, pH, and the presence of other substances that could interact with the drug. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors, including the specific physiological characteristics of the individual, the exact formulation of the drug, and the method of administration .
Biochemical Analysis
Biochemical Properties
Isobutamben plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits voltage-gated calcium channels in dorsal root ganglion neurons, which leads to a disturbance in channel kinetics . Additionally, this compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These interactions are crucial for its anesthetic effects, as they prevent the depolarization of nerve cell membranes, thereby blocking impulse transmission.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting voltage-gated calcium channels, this compound disrupts the normal signaling pathways, leading to reduced pain signal transmission . This compound also affects gene expression related to pain and inflammation, further contributing to its anesthetic properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting voltage-gated calcium channels, sodium channels, and potassium currents . These interactions prevent the depolarization of nerve cell membranes, blocking the transmission of pain signals. Additionally, this compound’s impact on gene expression and enzyme activity further enhances its anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its anesthetic properties . Prolonged exposure can lead to degradation, affecting its efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in terms of pain signal transmission and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively blocks pain signals without significant adverse effects . At higher doses, it can cause toxicity and adverse reactions, including disruptions in normal cellular functions and potential damage to nerve cells . Threshold effects have been observed, indicating a fine balance between therapeutic and toxic doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites. These metabolic processes are crucial for the elimination of this compound from the body, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed into the bloodstream and distributed to target tissues, where it exerts its anesthetic effects. The compound’s distribution is influenced by its interactions with transporters, which facilitate its movement across cell membranes . This ensures that this compound reaches the sites where it is needed for pain relief.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in nerve cell membranes, where it interacts with voltage-gated calcium channels and other ion channels . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . These interactions are essential for its anesthetic properties, as they ensure that this compound effectively blocks pain signal transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutamben can be synthesized through the esterification of p-aminobenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of p-aminobenzoic acid and isobutanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Isobutamben undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form p-aminobenzoic acid and isobutanol.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles can be used to react with the amino group.
Major Products Formed
- p-Aminobenzoic acid and isobutanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives of this compound with different substituents on the amino group.
Scientific Research Applications
Isobutamben has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Utilized as a local anesthetic in various formulations for topical pain relief.
Industry: Employed in the formulation of topical anesthetic products for medical and cosmetic use
Comparison with Similar Compounds
Isobutamben is similar to other local anesthetics such as benzocaine and butamben. it has unique properties that distinguish it from these compounds:
Benzocaine: Like this compound, benzocaine is a local anesthetic, but it has a different alkyl chain structure, which affects its solubility and duration of action.
Butamben: Butamben is another local anesthetic with a similar structure to this compound, but it has a different alkyl chain, leading to variations in its pharmacokinetic properties
Similar Compounds
- Benzocaine
- Butamben
- Procaine
- Tetracaine
Properties
IUPAC Name |
2-methylpropyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOAVGNCWPANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023170 | |
Record name | Isocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-14-4 | |
Record name | Isobutyl p-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutamben [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutamben | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutamben | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutamben | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTAMBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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